Oct-2-ene-1-sulfonic acid
Description
Oct-2-ene-1-sulfonic acid is an alkenyl sulfonic acid characterized by an 8-carbon chain with a double bond at position 2 and a sulfonic acid (-SO₃H) group at position 1.
Properties
CAS No. |
112678-63-4 |
|---|---|
Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
oct-2-ene-1-sulfonic acid |
InChI |
InChI=1S/C8H16O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h6-7H,2-5,8H2,1H3,(H,9,10,11) |
InChI Key |
XABYCFHGHIPOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oct-2-ene-1-sulfonic acid typically involves the sulfonation of octene. One common method is the reaction of octene with sulfur trioxide (SO3) in the presence of a catalyst, such as oleum (fuming sulfuric acid). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octene chain .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Oct-2-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Sulfonates (RSO3-)
Reduction: Sulfinic acids (RSO2H) and thiols (RSH)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oct-2-ene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of oct-2-ene-1-sulfonic acid involves its ability to act as a strong acid, donating protons (H+) in various chemical reactions. The sulfonic acid group is highly polar and can participate in hydrogen bonding and electrostatic interactions, making it a versatile functional group in chemical and biological systems .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Detailed Analysis
Sodium 2-methylprop-2-ene-1-sulphonate
- Structure : Branched 4-carbon chain with a terminal double bond and sulfonate group.
- Properties : The branching reduces solubility compared to linear analogs, while the double bond enhances reactivity for copolymerization .
- Applications : Used in niche chemical syntheses, such as functionalized polymers.
Sodium 1-Octanesulfonate
- Structure : Saturated 8-carbon chain with a terminal sulfonate group.
- Properties : High solubility in aqueous media due to the linear structure and ionic nature, making it suitable for pharmaceutical formulations (e.g., as an excipient in USP standards) .
- Applications : Ion-pairing agent in liquid chromatography, stabilizer in drug formulations.
This compound
- Hypothetical Properties : The double bond at C2 introduces steric and electronic effects, likely increasing acidity (lower pKa) compared to saturated analogs. The unsaturated backbone may reduce solubility in polar solvents but enhance compatibility with organic matrices.
- Potential Applications: As a surfactant or monomer in styrene sulfonate copolymers for ion-exchange resins.
Research Findings
- Reactivity : Unsaturated sulfonic acids (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) exhibit higher reactivity in radical polymerization than saturated analogs .
- Acidity : The double bond in this compound likely lowers its pKa compared to Sodium 1-Octanesulfonate, improving its efficacy in acidic catalysis.
Notes on Data Limitations
- Direct data on this compound is scarce; comparisons rely on structural analogs.
- Solubility and pKa values for this compound are inferred from structural trends.
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